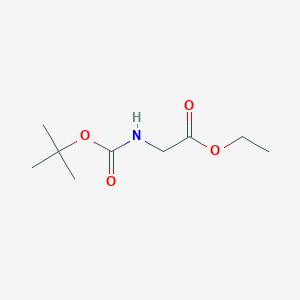

N-Boc-Glycine ethyl ester

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIBHMMDDXGDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Architect's Keystone in Peptide Synthesis

An In-Depth Technical Guide to N-Boc-Glycine Ethyl Ester (CAS: 14719-37-0)

This compound (CAS 14719-37-0) is a cornerstone reagent in the fields of synthetic organic and peptide chemistry.[1][2] At its core, it is the simplest amino acid, glycine, strategically modified with two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the N-terminus and an ethyl ester at the C-terminus. This dual-protection architecture is not a matter of convenience but a fundamental design choice that grants chemists precise control over reactivity. The Boc group provides robust protection under a wide array of synthetic conditions yet is selectively labile to mild acids, while the ethyl ester shields the carboxylic acid and enhances solubility in common organic solvents.[1] This guide offers a deep dive into the properties, synthesis, and critical applications of this versatile building block, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Physicochemical & Spectroscopic Identity

Accurate identification and confirmation of purity are paramount in synthesis. The following data provides the essential physical constants and spectroscopic "fingerprints" for this compound.

Physical and Chemical Properties

The compound is typically supplied as a colorless, oily liquid.[1][3] Its properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14719-37-0 | [4][5][6] |

| Molecular Formula | C9H17NO4 | [1][4][5] |

| Molecular Weight | 203.24 g/mol | [1][4][6] |

| Appearance | Colorless to Almost Colorless Oily Liquid | [1][3][7][8] |

| Boiling Point | 97°C @ 0.7 mmHg | [9] |

| Density | ~1.1 g/cm³ | [3] |

| Refractive Index | ~1.435 - 1.440 | [3][9] |

| LogP | 1.75 | [3] |

| InChI Key | CNIBHMMDDXGDNR-UHFFFAOYSA-N | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for verifying the structural integrity of the molecule before its use in sensitive downstream applications. The expected chemical shifts and absorption bands are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The following are predicted chemical shifts in a CDCl₃ solvent.

| Assignment | Group | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| Boc Group | -C(CH₃)₃ | ~1.46 (s, 9H) | ~28.3 |

| Boc Group | -C (CH₃)₃ | - | ~80.2 |

| Carbamate | -NH-C =O | - | ~155-156 |

| Glycine | -NH - | ~4.9-5.1 (br s, 1H) | - |

| Glycine | -CH₂- | ~3.98 (d, 2H) | ~42.3 |

| Ethyl Ester | -C =O | - | ~170-171 |

| Ethyl Ester | -O-CH₂- | ~4.20 (q, 2H) | ~61.5 |

| Ethyl Ester | -CH₃ | ~1.28 (t, 3H) | ~14.2 |

| Data derived from typical values for N-Boc protected amino acid esters.[1] |

Infrared (IR) Spectroscopy The IR spectrum confirms the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbamate | N-H Stretch | ~3350-3450 |

| Alkyl | C-H Stretch | ~2850-3000 |

| Ester | C=O Stretch | ~1740-1750 |

| Carbamate | C=O Stretch | ~1700-1720 |

| Ester/Carbamate | C-O Stretch | ~1160-1250 |

| Data derived from characteristic group frequencies.[1] |

High-Resolution Mass Spectrometry (HRMS) For ultimate confirmation, HRMS provides the exact mass of the molecule, which should align with its molecular formula. The calculated exact mass is 203.115753.[3]

Synthesis: A Scalable and Efficient Route

The most prevalent and industrially adopted method for synthesizing this compound is the "Glycine Ethyl Ester Route."[1] This pathway is favored due to its high efficiency, scalability, and excellent yields, which are often reported in the 85-90% range for the final Boc protection step.[1]

The logic behind this multi-step approach is sound. First, the readily available and inexpensive amino acid, glycine, is esterified. This step protects the C-terminus and is typically performed by reacting glycine with ethanol in the presence of an acid catalyst, yielding the stable glycine ethyl ester hydrochloride salt.[1] Following neutralization to liberate the free amine, the N-terminus is then protected using di-tert-butyl dicarbonate (Boc anhydride).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a common method for the N-Boc protection of glycine ethyl ester hydrochloride.

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF).[9]

-

Neutralization: Cool the suspension to 0°C in an ice bath. Slowly add triethylamine (Et₃N) (2.1 eq) dropwise to the stirring mixture to neutralize the hydrochloride salt and liberate the free amine.[9]

-

Boc Anhydride Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in THF. Add this solution dropwise to the reaction mixture at 0°C.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by redissolving in a solvent like diethyl ether, washing with a weak acid (e.g., 1N HCl) and then with water until neutral, drying over an anhydrous salt (e.g., Na₂SO₄), and finally concentrating under vacuum to yield the pure product.[10]

The Core Application: Controlled Peptide Elongation

The primary utility of this compound is as a fundamental building block in peptide synthesis.[1] The Boc group's stability to basic and nucleophilic conditions allows for other chemical transformations to occur without affecting the N-terminus. However, its defining feature is its clean and efficient removal under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA).[1]

This deprotection-coupling cycle is the heart of Boc-based peptide synthesis. Once the Boc group is removed, a free amino group is revealed, ready to be coupled with the carboxylic acid of the next N-protected amino acid to form a new peptide bond.[1]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol: N-Boc Deprotection

This protocol is a standard procedure for removing the Boc group to proceed with peptide coupling.

-

Dissolution: Dissolve the this compound (or a peptide intermediate with an N-terminal Boc-glycine) in a dry, inert solvent such as dichloromethane (DCM).

-

Acid Addition: To the solution, add a solution of trifluoroacetic acid (TFA) in DCM, typically ranging from 20-50% (v/v).[11] The reaction is often started at 0°C to control the initial exotherm.[11]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by TLC, watching for the disappearance of the starting material.[11]

-

Workup: After completion, the solvent and excess TFA are removed under reduced pressure. The resulting residue is the TFA salt of the deprotected amine.

-

Neutralization: Before the subsequent coupling step, the TFA salt must be neutralized with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to yield the free amine.

Expert Insight: While TFA is the standard, other acidic conditions like 4M HCl in dioxane are also highly effective and sometimes preferred depending on the other functional groups present in the molecule.[11] For substrates with extreme acid sensitivity, alternative methods like thermal deprotection have also been explored.[11][12]

Advanced Synthetic Applications

The utility of this compound extends beyond simple peptides. Its unique structure makes it a valuable precursor in the synthesis of more complex and medicinally relevant molecules.

-

Peptide Nucleic Acids (PNAs): This reagent is a key starting material for synthesizing PNA monomers.[1][13][14] PNAs are DNA mimics with a peptide-like backbone, which have significant potential in diagnostics and antisense therapies.[13][14]

-

Peptidomimetics and Complex Intermediates: As a protected form of glycine, it serves as a versatile intermediate for constructing peptidomimetics and other complex organic molecules where a glycine unit is required.[2]

-

Modern Catalysis: It has been employed as a substrate in advanced synthetic methods, including palladium-catalyzed C-H activation, showcasing its utility in late-stage molecular diversification.[1]

Safety, Handling, and Storage

While some safety data sheets classify this product as not hazardous under the US OSHA Hazard Communication Standard 2024, others recommend caution.[4][15] It is prudent to treat it as a potentially harmful chemical.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[3] Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][15] Avoid inhalation and contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4]

-

Hazardous Decomposition: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]

Conclusion

This compound, CAS 14719-37-0, is far more than a simple protected amino acid. It is a highly engineered molecular tool that provides chemists with the reliability, selectivity, and versatility required for complex synthetic endeavors. Its well-understood reactivity, scalable synthesis, and central role in the construction of peptides and their analogues solidify its status as an indispensable reagent in the modern chemical and pharmaceutical research landscape.

References

- This compound | CAS#:14719-37-0. Chemsrc. [Link]

- This compound.

- A facile route to synthesize N-(Boc-Aminoethylglycin)

- A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

- Synthesis of N-BOC-glycine methyl ester. PrepChem.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:14719-37-0 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. N-(tert-Butoxycarbonyl)glycine Ethyl Ester | 14719-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. TERT-BUTOXYCARBONYLAMINO-ACETIC ACID ETHYL ESTER | 14719-37-0 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical properties of N-Boc-Glycine ethyl ester

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-Glycine Ethyl Ester

Foreword: A Workhorse of Modern Synthesis

In the landscape of peptide chemistry and organic synthesis, this compound (CAS 14719-37-0) stands out not for its complexity, but for its fundamental utility and versatility. As a protected form of the simplest amino acid, glycine, this compound serves as a cornerstone building block for the methodical construction of peptides and other complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amino terminus, while the ethyl ester protects the carboxy terminus, rendering it an ideal starting point for peptide elongation.[1]

This guide moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of this compound. We will delve into the causality behind experimental choices, grounding our discussion in the principles that govern the analysis of such critical reagents. Every piece of data is a clue to the molecule's behavior, and understanding how to obtain and interpret this data is paramount to ensuring the integrity and success of any synthetic endeavor.

Core Molecular Identity and Physical Characteristics

The first step in characterizing any chemical reagent is to confirm its fundamental identity and observe its physical state. These baseline properties are critical for handling, storage, and dosage calculations.

Structural and Molecular Formula

This compound possesses a simple, yet highly functionalized structure. The molecule combines a glycine backbone with an N-terminal Boc protecting group and a C-terminal ethyl ester.

-

IUPAC Name: ethyl 2-{[(tert-butoxy)carbonyl]amino}acetate[4]

Physical State and Appearance

Under standard laboratory conditions (20-25 °C, 1 atm), this compound presents as a colorless to nearly colorless, oily liquid.[1][2][5] Its liquid state at room temperature is a key handling parameter, influencing how it is stored, measured (typically by volume or mass), and introduced into reaction vessels.

Table 1: Summary of Core Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to Almost Colorless Oily Liquid | [2][5] |

| Molecular Formula | C₉H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| Boiling Point | 97 °C at 0.7 mmHg | [2] |

| Density (Predicted) | 1.053 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.4350 to 1.4390 | [2] |

| Flash Point | ~126 °C | [2] |

Thermal and Physical Properties

The behavior of a compound under varying temperatures is a critical indicator of its stability and purity.

Boiling Point

The boiling point of this compound is reported as 97 °C at a reduced pressure of 0.7 mmHg .[2]

-

Expertise & Experience: It is crucial to note the pressure at which the boiling point is measured. Compounds with relatively high molecular weights and polar functional groups, like this one, tend to have high boiling points at atmospheric pressure and are often susceptible to decomposition at those elevated temperatures. Vacuum distillation is the standard method for purification, as lowering the pressure significantly reduces the temperature required for boiling, thereby preserving the molecule's integrity.

Solubility Profile

The dual nature of the molecule—possessing both the nonpolar Boc group and the polar ester and carbamate functionalities—governs its solubility. The ethyl ester moiety specifically enhances its solubility in common organic solvents.[1]

-

Highly Soluble In: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH), Ethanol (EtOH).

-

Sparingly Soluble/Insoluble In: Water, Hexanes.

Experimental Protocol: Qualitative Solubility Assessment

This protocol establishes a rapid method for determining a compound's solubility in a range of solvents, which is essential for selecting appropriate solvents for reactions, workups, and chromatography.

-

Preparation: Arrange a series of labeled test tubes, each containing 1 mL of a different test solvent (e.g., Water, DCM, EtOAc, Hexane, EtOH).

-

Solute Addition: To each test tube, add approximately 10 mg of this compound.

-

Observation: Agitate each tube vigorously for 30 seconds using a vortex mixer.

-

Analysis: Visually inspect each tube for the presence of undissolved solute.

-

Soluble: The solution is clear and homogenous.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solute remains as a distinct phase.

-

-

Documentation: Record the results in a laboratory notebook.

-

Trustworthiness: This self-validating system provides a direct, observable result. The use of a control (a solvent in which the compound is known to be soluble, like DCM) can validate the technique and the quality of the reagent.

Spectroscopic Fingerprint: Elucidating the Structure

Spectroscopy is the cornerstone of molecular characterization. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

-

¹H NMR: The proton NMR spectrum gives a precise map of all hydrogen atoms. Key expected signals include a large singlet for the nine equivalent protons of the tert-butyl group, a triplet and quartet for the ethyl group protons, and a doublet for the methylene protons of the glycine backbone, which couples to the adjacent N-H proton.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.[1] Distinct signals will appear for the carbonyl carbons of the ester and carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the ethyl and glycine moieties.[1] The quaternary carbon of the Boc group is a particularly characteristic signal found around 80 ppm.[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | (CH₃)₃C- | ~1.45 (s, 9H) | ~28.3 (3C) |

| 2 | (CH₃)₃C - | - | ~79.5 (1C) |

| 3 | Boc C=O | - | ~155.8 (1C) |

| 4 | -NH- | ~5.1 (t, 1H) | - |

| 5 | -CH₂- | ~3.9 (d, 2H) | ~42.5 (1C) |

| 6 | Ester C=O | - | ~170.5 (1C) |

| 7 | -O-CH₂- | ~4.2 (q, 2H) | ~61.5 (1C) |

| 8 | -CH₃ | ~1.25 (t, 3H) | ~14.2 (1C) |

(Note: These are typical predicted values. Actual experimental values may vary slightly based on solvent, concentration, and instrument.)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and the N-H bond.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3400 - 3300 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Carbamate) | Stretch | ~1715 |

| C=O (Ester) | Stretch | ~1745[6] |

| C-O | Stretch | 1300 - 1000[6] |

-

Expertise & Experience: The presence of two distinct, strong carbonyl peaks is a key validation point. The ester carbonyl typically appears at a slightly higher wavenumber (e.g., 1745 cm⁻¹) than the carbamate carbonyl (e.g., 1715 cm⁻¹).[6] The broadness of the N-H stretch can also give clues about hydrogen bonding in the sample.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.[1] It measures the mass-to-charge ratio (m/z) with extremely high precision.

-

Expected Exact Mass [M+H]⁺: For the molecular formula C₉H₁₇NO₄, the calculated monoisotopic mass is 203.11575.[2][3] HRMS analysis should yield a protonated molecular ion [M+H]⁺ at m/z 204.1230, confirming the formula.

-

Fragmentation Pattern: In tandem MS (MS/MS), a common fragmentation pathway involves the loss of the Boc group (-100 Da) or isobutylene (-56 Da), providing further structural confirmation.

Experimental Workflow and Data Integration

A robust characterization of a chemical standard like this compound involves a logical flow of experiments where the results of each analysis build upon the last.

General Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a research chemical.

Caption: Workflow for Physicochemical Characterization.

Protocol: Acquiring Spectroscopic Data

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into an NMR tube.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and invert several times to ensure the sample is fully dissolved.

-

Place the tube in the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument protocols.

-

Rationale: CDCl₃ is an excellent solvent for this compound and is largely transparent in the proton NMR spectrum, minimizing interference. TMS provides a zero-point reference for accurate chemical shift determination.

-

-

IR Sample Preparation (Neat Liquid):

-

Place one drop of the oily liquid directly onto the diamond window of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Rationale: As a liquid, the simplest and cleanest method is to acquire a spectrum of the neat substance using an Attenuated Total Reflectance (ATR) accessory, which avoids complications from solvent peaks.

-

-

HRMS Sample Preparation (Direct Infusion):

-

Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Rationale: Formic acid is added to promote the formation of the protonated molecular ion [M+H]⁺, which is easily detected in positive ion mode electrospray ionization (ESI).

-

Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the high-resolution mass spectrum.

-

Conclusion

The physicochemical properties of this compound define its identity, quality, and utility in synthesis. Through a systematic application of standard analytical techniques—from basic physical observation to advanced spectroscopy—a complete and reliable profile of this essential building block can be established. The data presented in this guide, supported by robust experimental protocols, provides the foundation for its effective and reliable use in research and development. It is the rigorous confirmation of these properties that underpins the trustworthiness of a reagent and, ultimately, the success of the science it enables.

References

- PubChem. Glycine, N-butoxycarbonyl-, ethyl ester. [Link]

- Indian Academy of Sciences. A facile route to synthesize N-(Boc-Aminoethylglycin)

- Fisher Scientific. This compound, 95%. [Link]

- Organic Syntheses. glycine ethyl ester hydrochloride. [Link]

- UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

- ACS Publications. Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Glycine, N-butoxycarbonyl-, ethyl ester | C9H17NO4 | CID 6422765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-Glycine Ethyl Ester

Foreword: The Foundational Role of a Versatile Building Block

In the intricate world of synthetic organic chemistry, particularly within the domain of peptide synthesis and drug development, the efficiency and reliability of our molecular tools are paramount. N-Boc-Glycine ethyl ester (CAS 14719-37-0) stands out as a cornerstone building block.[1][2] Its structure is elegantly simple yet profoundly functional: a glycine core, the simplest of the proteinogenic amino acids, is strategically modified with two key functional groups. The amine is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid is masked as an ethyl ester.

This dual functionality makes it an invaluable intermediate. The Boc group provides robust protection for the nucleophilic amine under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, a critical feature for the stepwise elongation of peptide chains.[1] Concurrently, the ethyl ester enhances the compound's solubility in common organic solvents, facilitating homogenous reaction conditions and simplifying purification processes.[1] This guide offers a comprehensive exploration of the synthesis, purification, and detailed characterization of this essential reagent, providing researchers with the practical insights and theoretical understanding necessary for its successful application.

Strategic Synthesis: Pathways to this compound

The preparation of this compound is typically approached via two primary strategic routes. The choice between them often hinges on factors like scale, available starting materials, and overall yield optimization.

Comparative Analysis of Synthetic Routes

The two most prevalent methods are the "Glycine Ethyl Ester First" route and the "Direct Boc Protection First" route.

-

Route A: Glycine Ethyl Ester First: This is the most common and industrially favored approach.[1] It involves the initial esterification of glycine to produce glycine ethyl ester, which is typically isolated as its stable hydrochloride salt. This intermediate is then subjected to N-Boc protection. This pathway is generally recognized for providing higher overall yields and greater scalability.[1]

-

Route B: Direct Boc Protection First: In this alternative, glycine is first reacted with di-tert-butyl dicarbonate to form N-Boc-glycine. The resulting Boc-protected acid is then esterified to yield the final product. While chemically sound, this route can present challenges in purification and may result in lower overall yields compared to Route A.[1]

For the purposes of this guide, we will focus on the more efficient and widely adopted Route A .

Overall Synthetic Workflow (Route A)

The logical flow of the preferred synthetic pathway is a sequential two-step process designed for efficiency and high purity.

Figure 1: High-level workflow for the two-step synthesis of this compound.

The Chemistry in Detail: Reaction Mechanisms

Understanding the mechanism of the N-Boc protection step is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is a nucleophilic acylation at the amine.

-

Neutralization: The process begins with the glycine ethyl ester hydrochloride salt. A non-nucleophilic base, such as triethylamine (Et₃N), is added to deprotonate the ammonium salt, liberating the free amine of glycine ethyl ester. This step is critical as the free amine is the active nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).

-

Intermediate Collapse: This attack forms an unstable tetrahedral intermediate. The intermediate rapidly collapses, with the tert-butoxide group acting as a leaving group, to form the stable carbamate product. The process also releases carbon dioxide and tert-butanol (after the tert-butoxide is protonated by the triethylammonium hydrochloride byproduct).

Figure 2: Simplified mechanism of the N-Boc protection of glycine ethyl ester.

Field-Proven Experimental Protocol

This section provides a detailed, two-part laboratory procedure for the synthesis of this compound, optimized for high yield and purity.

Part A: Synthesis of Glycine Ethyl Ester Hydrochloride

This procedure is adapted from established methods known for their reliability.[3]

Materials & Equipment:

-

Glycine

-

Absolute Ethanol

-

Thionyl chloride (SOCl₂) or dry HCl gas

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Cautiously add absolute ethanol to the flask and cool it in an ice bath. Slowly add thionyl chloride dropwise to the cold ethanol to generate HCl in situ. A common ratio is ~1.2 equivalents of SOCl₂ per mole of glycine.

-

Reaction: After the addition is complete, remove the ice bath and add glycine to the alcoholic HCl solution.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The glycine will slowly dissolve as it reacts.

-

Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature, then place it in an ice bath to facilitate the crystallization of glycine ethyl ester hydrochloride.

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove residual impurities.

-

Drying: Dry the product under vacuum. The expected yield is typically high, often in the range of 87-90%.[1][3]

Part B: Synthesis of this compound

Materials & Equipment:

-

Glycine ethyl ester hydrochloride (from Part A)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Initial Setup: Suspend the glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0°C in an ice bath.

-

Neutralization: Slowly add triethylamine (Et₃N, ~1.1 eq) dropwise to the stirring suspension. Stir at 0°C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, ~1.05 eq) in a small amount of DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5][6]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.[1] The expected yield for this step is typically 85-90%.[1]

Purification and Quality Control

The final product is often of high purity directly after the work-up. However, if unreacted starting materials or byproducts are detected, further purification may be necessary.

-

Common Impurities: The most likely impurities are unreacted glycine ethyl ester, residual Boc anhydride, and tert-butanol.[5]

-

Purification Strategy: The aqueous work-up described in the protocol is highly effective at removing most impurities. Unreacted amine salt and triethylammonium salts are removed by the acid/base washes. If the product appears contaminated, particularly with non-polar byproducts, column chromatography on silica gel (using a solvent system like ethyl acetate/hexane) can be employed.

-

Product Form: this compound is typically an oil at room temperature.[1] Should solidification be required for specific applications, trituration with a non-polar solvent like n-hexane can sometimes induce crystallization.[5]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Colorless to pale yellow, oily liquid.[1] |

| Molecular Formula | - | C₉H₁₇NO₄ |

| Molecular Weight | - | 203.24 g/mol [1][7] |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ ~5.0 (br s, 1H, NH ), 4.20 (q, 2H, -O-CH₂ -CH₃), 3.85 (d, 2H, -NH-CH₂ -CO-), 1.45 (s, 9H, -C(CH₃ )₃), 1.28 (t, 3H, -O-CH₂-CH₃ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | δ ~170.5 (Ester C =O), 155.8 (Carbamate C =O), 80.0 (-C (CH₃)₃), 61.5 (-O-CH₂ -CH₃), 42.5 (-NH-CH₂ -CO-), 28.3 (-C(CH₃ )₃), 14.2 (-O-CH₂-CH₃ ) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350 (N-H stretch), ~1750 (Ester C=O stretch), ~1715 (Carbamate C=O stretch), ~1250 & ~1160 (C-O stretches) |

| Mass Spec. (ESI-MS) | m/z | 204.12 [M+H]⁺, 226.10 [M+Na]⁺ |

| Purity (HPLC) | - | ≥95%[1] |

Applications in Advanced Synthesis

The utility of this compound extends from routine procedures to advanced applications.

-

Peptide Synthesis: This is its primary application.[1][8] The Boc group is readily cleaved using trifluoroacetic acid (TFA) in DCM, exposing the free amine. This amine is then available for coupling with the activated carboxylic acid of another N-protected amino acid, forming a peptide bond in a controlled, stepwise fashion.[1][9]

-

Peptidomimetics and PNA: The compound is a key starting material for the synthesis of more complex molecular structures, including peptide nucleic acid (PNA) monomers, which are DNA mimics with a peptide-like backbone.[1][4]

-

Pharmaceutical Intermediates: It serves as a versatile intermediate in the construction of various medicinally active compounds where a protected glycine moiety is required.[2][8]

References

- Glycine, N-butoxycarbonyl-, ethyl ester | C9H17NO4 | CID 6422765. PubChem. [Link]

- This compound: A Key Pharmaceutical Intermediate for Advanced Synthesis. Acme Synthetic Chemicals. [Link]

- A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Indian Academy of Sciences. [Link]

- A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates.

- Glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [Link]

- Preparation method of Boc-glycine.

- Preparation method of Boc-glycine.

- Protecting Groups for Amines: Carbam

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Glycine, N-butoxycarbonyl-, ethyl ester | C9H17NO4 | CID 6422765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Spectral Characterization of N-Boc-Glycine Ethyl Ester

Introduction: The Foundational Role of N-Boc-Glycine Ethyl Ester in Synthetic Chemistry

This compound (N-(tert-butoxycarbonyl)glycine ethyl ester) is a cornerstone building block in the field of synthetic organic and medicinal chemistry.[1] Its prevalence stems from its utility in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the glycine nitrogen terminus.[1] This strategic protection is paramount to prevent undesired side reactions during peptide bond formation, thereby enabling the controlled, sequential assembly of complex peptide chains.[1] The ethyl ester at the C-terminus enhances solubility in common organic solvents, facilitating its use in a wide array of synthetic transformations.[1]

Given its critical role, unambiguous structural verification and purity assessment of this compound are imperative. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the resulting spectral data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously prepared sample is crucial for obtaining high-quality, high-resolution NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR.

-

Transfer the sample to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice due to the compound's solubility.

-

Securely cap the NMR tube and vortex for 30-60 seconds to ensure complete dissolution and homogeneity of the sample. The solution should be clear and free of any particulate matter.

-

-

Instrumental Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Tune the probe to the respective frequencies for ¹H and ¹³C nuclei.

-

Perform shimming (manual or automated) to optimize the homogeneity of the magnetic field, which is critical for sharp, well-defined spectral lines.

-

For ¹H NMR:

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

For ¹³C NMR:

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

-

B. ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ [1]

| Assignment | Group | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| a | -C(CH₃)₃ | ~1.45 | Singlet | 9H |

| b | -OCH₂CH₃ | ~1.25 | Triplet | 3H |

| c | -NH-CH₂- | ~3.90 | Doublet | 2H |

| d | -OCH₂CH₃ | ~4.15 | Quartet | 2H |

| e | -NH- | ~5.00 | Broad Singlet | 1H |

Interpretation:

-

The tert-butyl group (-C(CH₃)₃): The nine equivalent protons of the three methyl groups on the Boc protecting group appear as a sharp singlet at approximately 1.45 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

The ethyl ester group (-OCH₂CH₃):

-

The three protons of the methyl group appear as a triplet around 1.25 ppm. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

-

The two protons of the methylene group appear as a quartet at approximately 4.15 ppm. This signal is split by the three adjacent methyl protons (n+1 rule, 3+1=4).

-

-

The glycine methylene group (-NH-CH₂-): The two protons of the glycine methylene group are adjacent to the NH proton and thus appear as a doublet at around 3.90 ppm.

-

The carbamate proton (-NH-): The proton on the nitrogen atom typically appears as a broad singlet around 5.00 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

C. ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ [1]

| Assignment | Carbon Atom | Chemical Shift (δ) (ppm) |

| 1 | -C (CH₃)₃ | ~28.3 |

| 2 | -C (CH₃)₃ | ~80.0 |

| 3 | -NH-C H₂- | ~42.5 |

| 4 | -C O-O- | ~156.0 |

| 5 | -OC H₂CH₃ | ~61.5 |

| 6 | -OCH₂C H₃ | ~14.2 |

| 7 | -CH₂-C O-O- | ~170.0 |

Interpretation:

-

The Boc Group Carbons:

-

The three equivalent methyl carbons of the tert-butyl group give a signal at approximately 28.3 ppm.

-

The quaternary carbon of the tert-butyl group appears further downfield at around 80.0 ppm.

-

-

The Glycine and Ethyl Ester Carbons:

-

The methylene carbon of the glycine unit is observed at approximately 42.5 ppm.

-

The methylene carbon of the ethyl ester appears at around 61.5 ppm.

-

The methyl carbon of the ethyl ester gives a signal at approximately 14.2 ppm.

-

-

The Carbonyl Carbons: The two carbonyl carbons are the most deshielded and appear significantly downfield.

-

The carbamate carbonyl carbon is found at approximately 156.0 ppm.

-

The ester carbonyl carbon is observed at around 170.0 ppm.

-

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule.

A. Experimental Protocol: Neat Liquid Sample Analysis

As this compound is a liquid at room temperature, a neat sample can be analyzed directly.

-

Sample Preparation:

-

Place a single drop of this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the two plates.

-

Secure the plates in the sample holder of the IR spectrometer.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation by placing a drop of the liquid directly onto the ATR crystal.

B. IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound [1]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carbamate | N-H Stretch | ~3350-3450 |

| Alkyl | C-H Stretch | ~2850-2980 |

| Ester Carbonyl | C=O Stretch | ~1740-1760 |

| Carbamate Carbonyl | C=O Stretch | ~1690-1710 |

| C-O Stretch | C-O Stretch | ~1160-1250 |

Interpretation:

-

N-H Stretch: A prominent absorption band in the region of 3350-3450 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the carbamate functional group.

-

C-H Stretch: Strong absorption bands between 2850 cm⁻¹ and 2980 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl groups (tert-butyl and ethyl).

-

Carbonyl Stretches: Two distinct and strong carbonyl (C=O) stretching bands are expected:

-

The ester carbonyl typically appears at a higher wavenumber, around 1740-1760 cm⁻¹.

-

The carbamate carbonyl is observed at a slightly lower wavenumber, in the region of 1690-1710 cm⁻¹.

-

-

C-O Stretches: Strong absorptions in the 1160-1250 cm⁻¹ range are attributed to the C-O stretching vibrations of both the ester and carbamate moieties.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

A. Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low ppm or high ppb range) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

The solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in positive ion mode.

-

B. Mass Spectral Data and Interpretation

The mass spectrum provides the molecular weight of the compound and insights into its structure through fragmentation analysis.

-

Molecular Ion Peak: In positive ion ESI-MS, the molecular ion is typically observed as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For this compound (Molecular Weight: 203.24 g/mol ), these would appear at:

-

[M+H]⁺ = 204.12 m/z

-

[M+Na]⁺ = 226.10 m/z

-

-

Fragmentation Pattern: The Boc protecting group is known to undergo characteristic fragmentation under MS conditions.[2] A common fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group.[2] Another characteristic loss is that of the entire Boc group.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 204.12 | Protonated molecular ion |

| [M+Na]⁺ | 226.10 | Sodium adduct of the molecular ion |

| [M+H - C₄H₈]⁺ | 148.07 | Loss of isobutylene from the protonated molecule |

| [M+Na - C₄H₈]⁺ | 170.05 | Loss of isobutylene from the sodium adduct |

| [Gly-OEt+H]⁺ | 104.07 | Loss of the Boc group |

IV. Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between the structure and the spectral data, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Sources

An In-depth Technical Guide to the Solubility and Stability of N-Boc-Glycine Ethyl Ester in Organic Solvents

Introduction

N-Boc-Glycine ethyl ester (C9H17NO4, M.W. 203.24 g/mol ) is a cornerstone building block in modern organic synthesis, particularly in peptide chemistry.[1][2] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and an ethyl ester protected carboxylic acid, allows for precise, stepwise construction of peptide chains by preventing unwanted side reactions.[1] The Boc group provides robust protection under various conditions but can be selectively removed with mild acid, while the ethyl ester enhances solubility in common organic solvents, facilitating its use in a wide array of synthetic applications.[1]

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. Understanding these characteristics is critical for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, develop robust purification strategies, and establish appropriate storage protocols, thereby maintaining the integrity and reactivity of this vital synthetic intermediate.

Solubility Profile of this compound

The solubility of a reagent is a critical parameter that dictates its utility in various synthetic operations, from reaction setup to purification. The molecular structure of this compound—with its lipophilic Boc and ethyl groups balanced by the potential for hydrogen bonding at the carbamate and ester carbonyls—results in a nuanced solubility profile across different organic solvents.

Theoretical Considerations

The solubility is governed by the principle of "like dissolves like."

-

Lipophilic Character : The bulky tert-butyl group of the Boc protecting group and the ethyl group of the ester moiety impart significant nonpolar, lipophilic character to the molecule. This suggests good solubility in nonpolar and moderately polar aprotic solvents.

-

Polar Character : The carbamate and ester functional groups contain polar C=O and C-O bonds, allowing for dipole-dipole interactions. The carbamate N-H can act as a hydrogen bond donor, and the carbonyl oxygens can act as hydrogen bond acceptors. This suggests moderate solubility in polar aprotic and protic solvents.

-

Overall Balance : The molecule is generally considered to have low polarity, favoring solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. While it is soluble in polar solvents like methanol and ethanol, its solubility in highly polar solvents like water is limited.[3][4]

Quantitative Solubility Data

While comprehensive, standardized solubility data is not always aggregated in a single source, empirical observations from synthetic practice and supplier information provide a reliable picture. The following table summarizes the qualitative solubility of this compound in common laboratory solvents.

| Solvent | Solvent Type | Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | Highly Soluble | Effective at solvating the lipophilic portions of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Highly Soluble | Balances polarity with nonpolar character, solvating the entire molecule well. |

| Ethyl Acetate | Polar Aprotic Ester | Highly Soluble | Similar ester functionality and polarity profile. |

| Acetonitrile (MeCN) | Polar Aprotic Nitrile | Soluble | Good general-purpose solvent for moderately polar compounds. |

| Methanol (MeOH) | Polar Protic Alcohol | Soluble | Capable of hydrogen bonding, but the molecule's lipophilicity limits very high solubility. |

| Ethanol (EtOH) | Polar Protic Alcohol | Soluble | Similar to methanol. |

| Water | Polar Protic | Sparingly Soluble | The large nonpolar groups (Boc, ethyl) dominate, leading to poor solvation by water.[3] |

| Hexanes / Heptane | Nonpolar Alkane | Sparingly Soluble | The polar carbamate and ester groups are not well-solvated. |

Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] It involves saturating a solvent with the solute over a prolonged period to ensure equilibrium is reached.

Objective: To accurately determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid/oil)

-

Solvent of interest (HPLC grade)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The key is to ensure solid material remains after equilibrium is reached.[5]

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for at least 24-48 hours to ensure equilibrium is achieved.[7][8] Longer times may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle.[5]

-

Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

// Node Definitions prep [label="1. Preparation\nAdd excess solute to vial", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="2. Solvent Addition\nAdd known volume of solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="3. Equilibration\nShake at constant temp\n(24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; settle [label="4. Phase Separation\nLet excess solid settle", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="5. Sampling & Filtration\nFilter supernatant (0.22 µm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="6. Dilution & Analysis\nQuantify via HPLC vs. standards", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="7. Calculation\nDetermine solubility value", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> solvent; solvent -> equilibrate; equilibrate -> settle; settle -> sample; sample -> analyze; analyze -> result; } dot Caption: Experimental workflow for the shake-flask solubility protocol.

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by its two protecting groups, which are susceptible to cleavage under specific conditions. Understanding these liabilities is crucial for preventing unintended degradation during synthesis, purification, and storage.

Key Degradation Pathways

-

Acid-Catalyzed Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[9][10] The mechanism involves protonation of one of the carbamate oxygens, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12] This cation can then deprotonate to form isobutene gas.[9][11] This reaction is commonly performed intentionally using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][11] However, exposure to even milder acidic conditions over time can lead to slow degradation.

-

Causality: The stability of the intermediary tert-butyl cation drives this fragmentation pathway, making the Boc group an excellent acid-labile protecting group.[9]

-

-

Base-Catalyzed Hydrolysis of the Ethyl Ester (Saponification): The ethyl ester is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[13][14] A hydroxide ion (or other strong base) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate.[14][15] This intermediate then collapses, expelling an ethoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[14][15] This reaction is irreversible.[15]

-

Causality: The irreversibility stems from the final acid-base reaction between the carboxylic acid product and the base catalyst, which forms a resonance-stabilized carboxylate that is unreactive toward the alcohol by-product.[15]

-

// Main structure start [label="{ this compound | Boc-NH-CH2-COOEt }", fillcolor="#F1F3F4", fontcolor="#202124"];

// Acid Pathway acid [label="Acidic Conditions\n(e.g., HCl, TFA)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine [label="{ Free Amine Salt | +H2N-CH2-COOEt }", fillcolor="#FFFFFF", fontcolor="#202124"]; gas1 [label="Isobutene + CO2", shape=ellipse, style="dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Base Pathway base [label="Basic Conditions\n(e.g., NaOH, H2O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; carboxylate [label="{ Carboxylate Salt | Boc-NH-CH2-COO- }", fillcolor="#FFFFFF", fontcolor="#202124"]; etoh [label="Ethanol", shape=ellipse, style="dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges start:f0 -> acid [color="#EA4335"]; acid -> amine:f0 [label="Boc Cleavage", color="#EA4335"]; amine -> gas1 [style=dashed, color="#EA4335"];

start:f0 -> base [color="#4285F4"]; base -> carboxylate:f0 [label="Ester Hydrolysis\n(Saponification)", color="#4285F4"]; carboxylate -> etoh [style=dashed, color="#4285F4"]; } dot Caption: Acid- and base-mediated degradation pathways of the title compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[16][17]

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H2O2

-

Quenching solutions: 0.1 M NaOH (for acid), 0.1 M HCl (for base)

-

Photostability chamber

-

Oven for thermal stress

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable, inert solvent (e.g., acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[18] Withdraw samples at time points, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (this reaction is often fast).[18] Withdraw samples at time points, neutralize with 0.1 M HCl, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H2O2). Store at room temperature and analyze at time points.

-

Photolytic Degradation: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][18] Analyze the samples against a protected (dark) control.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) and analyze at various time points.[18]

-

Analysis: For all conditions, analyze the stressed samples against a non-degraded control sample. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[17][18] The HPLC method must be able to resolve the parent peak from all generated degradants.

Practical Recommendations for Handling and Storage

Based on the solubility and stability profiles, the following best practices are recommended:

-

Solvent Selection for Reactions: For reactions involving the free amine (after deprotection), solvents like DCM or THF are ideal. For reactions at the ester, ensure the conditions are anhydrous and non-basic to prevent hydrolysis.

-

Purification: Due to its good solubility in moderately polar solvents, normal-phase chromatography on silica gel using gradients of ethyl acetate in hexanes is a common and effective purification method. Avoid using acidic or basic mobile phase modifiers unless intended.

-

Storage:

-

Short-term: Store as a solution in anhydrous aprotic solvents (e.g., DCM, THF) at low temperatures (2-8 °C).

-

Long-term: Store neat (as a solid or oil) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20 °C. It should be kept away from acids, bases, and moisture. A desiccator is recommended.

-

Conclusion

This compound is a highly soluble and versatile reagent in a range of common aprotic organic solvents, making it amenable to a wide variety of synthetic applications. However, its stability is critically dependent on avoiding acidic and basic conditions, which can readily cleave the Boc and ethyl ester protecting groups, respectively. By understanding these fundamental properties and implementing the protocols and handling procedures outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from Common Organic Chemistry website. [Link]

- ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website. [Link]

- Pharma Dekho. (2023, December 27). Sop for force degradation study.

- Wikipedia. (n.d.). Ester hydrolysis.

- B-Lands Consulting. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- S. H. Yalkowsky, Y. He, P. Jain. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(2), 553-555. [Link]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 718-724. [Link]

- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry website. [Link]

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.

- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

- Pharmaffiliates. (n.d.). CAS No : 14719-37-0 | Chemical Name : this compound.

- Thomson, S. A., et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(15), 5879–5882. [Link]

- ResearchGate. (2008). (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

- Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 21852. [Link]

- ResearchGate. (2024). (PDF) Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. rvrlabs.com [rvrlabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmadekho.com [pharmadekho.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-Glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Core Reactivity

N-Boc-Glycine ethyl ester is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is functionalized as an ethyl ester.[1] This structure imparts specific chemical properties that dictate its handling requirements.

-

The Role of the Boc Group: The Boc protecting group is the primary driver of this molecule's reactivity profile. It is designed to be stable under a variety of conditions, particularly to most nucleophiles and bases, which allows for selective chemical manipulations at other parts of a molecule.[2] However, its defining characteristic is its lability under acidic conditions.[1] This acid-sensitivity is the key to its utility in synthesis, allowing for its removal (deprotection) to reveal the free amine for subsequent peptide coupling reactions.[1] This fundamental property is also a critical consideration for storage and handling, as inadvertent contact with acids can lead to compound degradation.

-

The Ethyl Ester Group: The ethyl ester enhances the compound's solubility in common organic solvents, facilitating its use in a wide range of synthetic applications.[1]

| Property | Value | Source |

| CAS Number | 14719-37-0 | [3] |

| Molecular Formula | C₉H₁₇NO₄ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1][4] |

| Storage Temperature | 2-8°C (Refrigerator), in a cool, dry, well-ventilated place | [4] |

Hazard Identification: A Conservative Approach in the Absence of Consensus

A review of commercially available Safety Data Sheets (SDS) reveals a lack of consensus on the formal hazard classification of this compound. Some suppliers classify the compound as not hazardous under OSHA regulations[4], while others, for structurally similar compounds, indicate potential hazards such as skin, eye, and respiratory irritation[5].

Given this discrepancy and the absence of comprehensive, publicly available toxicological studies, a conservative approach is scientifically prudent. Researchers should handle this compound as a substance with the potential to cause mild irritation to the skin, eyes, and respiratory tract. This "assume potential hazard" principle ensures the highest level of safety.

Potential Hazards:

-

Skin/Eye Irritation: As with many organic esters and solvents, direct contact may cause irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or mists may irritate the respiratory system.

-

Reactivity Hazards: While stable under normal conditions, it is incompatible with strong oxidizing agents and strong acids.[4] The Boc group will be cleaved by acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7]

-

Hazardous Decomposition: Combustion or thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective risk management relies on a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for safe handling.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood. This is non-negotiable. The causality is clear: a fume hood contains vapors and potential aerosols at the source, preventing inhalation and minimizing contamination of the general laboratory environment.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. This includes protocols for weighing, transferring, reacting, and purifying the material.

-

Training: Ensure all personnel are trained on the specific hazards (known and potential) and the established SOPs before commencing work.

-

Hygiene Practices: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE should be used in conjunction with, not as a replacement for, engineering and administrative controls.

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses may not provide adequate protection from splashes.

-

Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the material.

-

Body Protection: A standard laboratory coat should be worn and kept buttoned.

Protocols for Handling and Storage

Secure Storage Protocol

-

Container Integrity: Ensure the container is tightly sealed to prevent leakage or contamination.

-

Location: Store in a designated, well-ventilated area, such as a ventilated cabinet.

-

Temperature: Adhere to the recommended storage condition of 2-8°C.[4] This minimizes potential degradation over time.

-

Incompatibility Segregation: Crucially, store this compound away from strong acids and oxidizing agents.[4] The rationale is to prevent accidental contact that could violently catalyze decomposition or cleave the Boc group, compromising the material's integrity and potentially creating a hazardous situation.

Experimental Handling Workflow

The following protocol outlines a self-validating system for handling the compound during a typical experimental setup.

Caption: Safe experimental workflow diagram.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational. Don all required PPE (goggles, lab coat, gloves).

-

Weighing and Transfer: Conduct all weighing and transfers inside the fume hood. If the material is a solid, handle it gently to avoid creating dust. If it is a liquid, use a syringe or pipette for accurate and contained transfer.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Be mindful of reaction conditions; while the Boc group is stable to many reagents, it is incompatible with strong acids.

-

Waste Disposal: Segregate waste streams. Dispose of unused material and contaminated consumables as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

-

Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb large spills.

-

Collect: Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Conclusion

While this compound does not currently have a harmonized, stringent hazard classification, its central role in modern drug discovery and peptide synthesis demands a respectful and cautious approach. By understanding its chemical reactivity—particularly the acid-labile nature of the Boc group—and by rigorously applying the hierarchy of controls, researchers can handle this valuable reagent with a high degree of safety and confidence. The principles outlined in this guide are designed to create a self-validating system of safety, ensuring that both scientific integrity and personal well-being are upheld in the laboratory.

References

- Pharmaffiliates. CAS No : 14719-37-0 | Chemical Name : this compound.

- PubChem. Glycine, N-butoxycarbonyl-, ethyl ester.

- ResearchGate. A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ECHA. N-(tert-butoxycarbonyl)glycine - Registration Dossier.

- PubChem. Glycine ethyl ester.

- MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.

- ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

- CP Lab Safety. N-(tert-Butoxycarbonyl)glycine Ethyl Ester, min 98% (GC), 100 grams.

Sources

Introduction: The Imperative of Controlled Reactivity in Synthesis

An In-Depth Technical Guide to the Role of the Boc Protecting Group in N-Boc-Glycine Ethyl Ester

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the ultimate goal is precision. The challenge lies in orchestrating a sequence of reactions on a multifunctional molecule without unintended side reactions. This necessitates a strategy for selectively "hiding" or "masking" reactive functional groups while transformations occur elsewhere in the molecule. This strategy is the art of using protecting groups.[1][2] A protecting group is a molecular shield, reversibly attached to a functional group to render it inert to specific reaction conditions, only to be removed later to restore its original reactivity.[2][3]